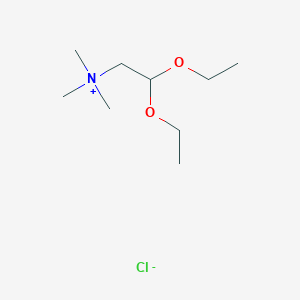

Betainealdehyde Diethylacetal Chloride

Overview

Description

Betainealdehyde diethylacetal chloride (BADAC) is a chemical compound with a wide range of applications. It is a versatile compound that can be used in many different areas of research, including organic synthesis, biochemistry, and physiology. With its unique properties, BADAC has been used in a variety of experiments and studies to gain a better understanding of the chemical and biological processes of living organisms.

Scientific Research Applications

Chemical Analysis and Quality Control

Betainealdehyde Diethylacetal Chloride is often used in chemical analysis and quality control. It is typically a white powder with a faint yellow cast and has a molecular weight of 137.61 .

Microbial Stress Protection

Betainealdehyde Diethylacetal Chloride, also known as Betaine, is widely distributed in nature and can be found in many microorganisms, including bacteria, archaea, and fungi . It plays a principal role in protecting microbial cells against drought, osmotic stress, and temperature stress .

Methyl Group Metabolism

Betaine plays a role in methyl group metabolism in a variety of microorganisms . It can act as a methyl donor for the biosynthesis of structurally complex compounds .

Fermentation Improvement

Recent studies have shown that betaine supplementation can improve the performance of microbial strains used for the fermentation of lactate, ethanol, lysine, pyruvate, and vitamin B12 .

Biosynthesis of Complex Secondary Metabolites

Betaine can be employed as a methyl donor for the biosynthesis of complex secondary metabolites such as a variety of vitamins, coenzymes, and antibiotics .

Bioconversion Processes

Betaine has great potential for broad applications in microbial biotechnology, including bioconversion processes . Some potential applications can be predicted based on the current applications, whereas other applications will require metabolic engineering of microbial strains to obtain the beneficial effects of betaine in bioconversion processes .

Mechanism of Action

Target of Action

Betainealdehyde Diethylacetal Chloride is a derivative of betaine . Betaine, also referred to as trimethyglycine, oxyneurine, and glycine-betaine, is a naturally occurring human nutrient . Its primary targets are the enzymes involved in the methionine cycle . Specifically, it interacts with the enzyme betaine-homocysteine methyltransferase (BHMT), a zinc thiol-enzyme expressed mainly in the liver and kidneys .

Mode of Action

Betainealdehyde Diethylacetal Chloride, like betaine, donates a methyl group to homocysteine to form N,N-dimethylglycine and L-methionine via the enzyme BHMT .

Biochemical Pathways

Betainealdehyde Diethylacetal Chloride affects the methionine cycle . In this cycle, betaine donates a methyl group to homocysteine to form N,N-dimethylglycine and L-methionine . This increases S-adenosylmethionine (SAM) levels, which serves as a methyl donor in DNA methylation and many anabolic pathways of phospholipids, hormones, and proteins .

Pharmacokinetics

Betaine, from which it is derived, is absorbed from the duodenal enterocytes into circulation and maintained between 20 and 70 µmol l −1 with a median plasma concentration of 278 µmol L −1 . It is carried to the liver and kidneys where it is catabolized by a series of enzyme-catalyzed reactions, predominantly in the mitochondria . Removal of betaine from the body is primarily by metabolism with minimal urinary excretion, even after high amounts of betaine consumption .

Result of Action

The molecular and cellular effects of Betainealdehyde Diethylacetal Chloride’s action are likely similar to those of betaine. Betaine’s ability to donate a methyl group plays a pivotal role in numerous pathways, including the methionine cycle . A betaine-deficient diet can disturb several cellular processes . Therefore, betaine supplementation to ameliorate certain pathological conditions has been envisaged .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Betainealdehyde Diethylacetal Chloride. As with betaine, it is likely to act as a stress protectant against drought, osmotic, and temperature stress . Uncatabolized betaine acts as an osmolyte and confers protection to the cells against environmental stresses like osmotic irregularity, adverse temperatures, and dehydration . By regulating the surface tension of water, it aids in water retention and thereby maintains cellular volume .

properties

IUPAC Name |

2,2-diethoxyethyl(trimethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22NO2.ClH/c1-6-11-9(12-7-2)8-10(3,4)5;/h9H,6-8H2,1-5H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJKADRIYSJAEIV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C[N+](C)(C)C)OCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10616954 | |

| Record name | 2,2-Diethoxy-N,N,N-trimethylethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10616954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Betainealdehyde Diethylacetal Chloride | |

CAS RN |

110675-66-6 | |

| Record name | 2,2-Diethoxy-N,N,N-trimethylethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10616954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

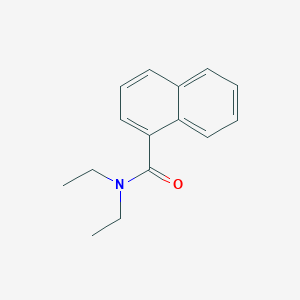

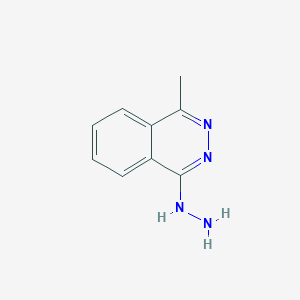

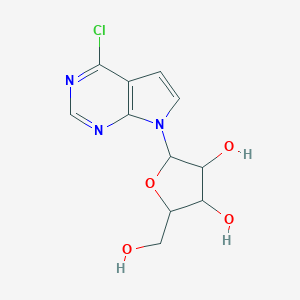

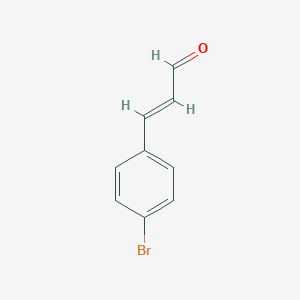

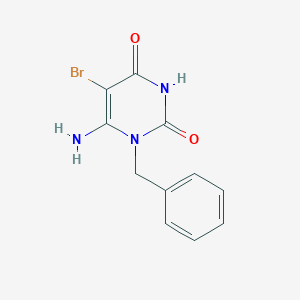

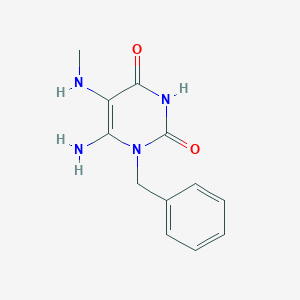

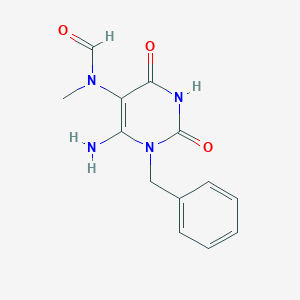

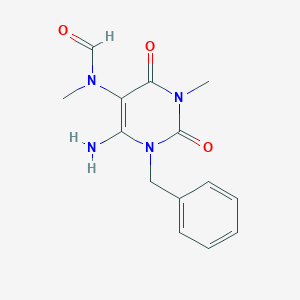

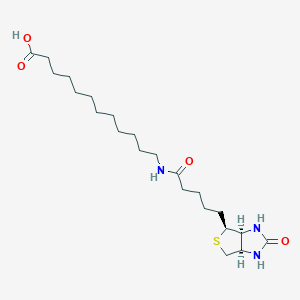

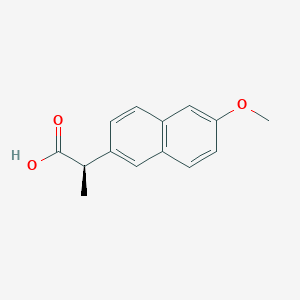

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-3-[(4-benzoylbenzoyl)amino]propanoic Acid](/img/structure/B15034.png)